methyl 3-[[2-[(E)-2-phenylethenyl]quinazolin-4-yl]amino]benzoate
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Overview
Description
Methyl 3-[[2-[(E)-2-phenylethenyl]quinazolin-4-yl]amino]benzoate is a complex organic compound that belongs to the quinazoline derivatives family. Quinazoline derivatives are known for their significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[[2-[(E)-2-phenylethenyl]quinazolin-4-yl]amino]benzoate typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of anthranilic acid with acetic anhydride to form 2-methyl-4H-benzo[d][1,3]oxazin-4-one, which is then reacted with appropriate reagents to introduce the phenylethenyl and amino groups . The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[[2-[(E)-2-phenylethenyl]quinazolin-4-yl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline core, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 3-[[2-[(E)-2-phenylethenyl]quinazolin-4-yl]amino]benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-[[2-[(E)-2-phenylethenyl]quinazolin-4-yl]amino]benzoate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in cell proliferation, leading to its anticancer effects. The compound can also disrupt bacterial cell walls, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-3-substituted quinazolines
- 2-methyl-3-substituted quinazolines
- 2-methylthio-3-substituted quinazolines
- 2,3-disubstituted quinazolines
Uniqueness
Methyl 3-[[2-[(E)-2-phenylethenyl]quinazolin-4-yl]amino]benzoate stands out due to its unique combination of the quinazoline core with the phenylethenyl and amino groups, which enhances its biological activity and potential therapeutic applications .
Properties
IUPAC Name |
methyl 3-[[2-[(E)-2-phenylethenyl]quinazolin-4-yl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2/c1-29-24(28)18-10-7-11-19(16-18)25-23-20-12-5-6-13-21(20)26-22(27-23)15-14-17-8-3-2-4-9-17/h2-16H,1H3,(H,25,26,27)/b15-14+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSLUICNQMIVSU-CCEZHUSRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC2=NC(=NC3=CC=CC=C32)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CC=C1)NC2=NC(=NC3=CC=CC=C32)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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